![molecular formula C15H14N2O3 B5106458 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mechanism of Action
The mechanism of action of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves its phosphorylation by sphingosine kinase 2, which converts it into this compound-phosphate. This compound-phosphate then binds to sphingosine-1-phosphate receptors on the surface of immune cells, causing their internalization and degradation. This leads to the sequestration of immune cells in lymph nodes, preventing them from entering the bloodstream and causing inflammation. This compound also has other effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including reducing the number of circulating lymphocytes, reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, reducing the permeability of blood vessels, and reducing the production of reactive oxygen species. These effects contribute to the therapeutic efficacy of this compound in various diseases.
Advantages and Limitations for Lab Experiments
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency, specificity, and selectivity for sphingosine-1-phosphate receptors. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, including investigating its effects on other diseases, developing more efficient synthesis methods, improving its pharmacokinetic properties, and developing new formulations for clinical use. Some specific areas of research include investigating the role of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, and in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other areas of research include investigating the potential of this compound as a therapeutic agent for viral infections, such as COVID-19, and as a neuroprotective agent for traumatic brain injury and stroke.
Synthesis Methods
The synthesis of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, starting from the reaction of 2-aminoethanol with 2,5-diketopiperazine to form the intermediate compound 2-(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraone. This intermediate is then reacted with furfurylamine to produce the final product, this compound. The overall yield of this synthesis method is approximately 10%.
Scientific Research Applications
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and organ transplantation. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and reduce the number of new brain lesions on MRI scans. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In organ transplantation, this compound has been shown to prevent rejection of transplanted organs by suppressing the immune system.
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-9-13(16-10-12-7-4-8-20-12)15(19)17(14)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOREXUTINZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

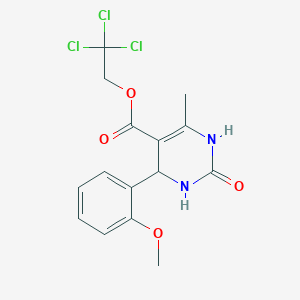
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
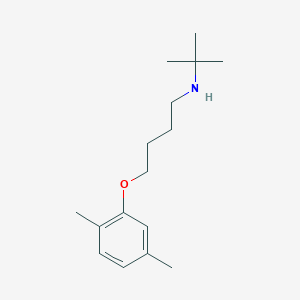
![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)
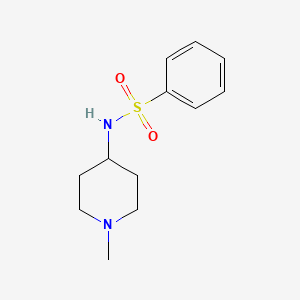
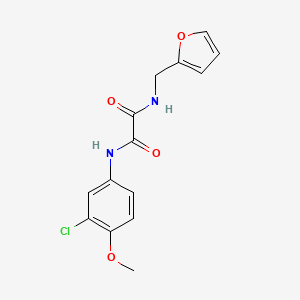
![2-(2-fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5106448.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
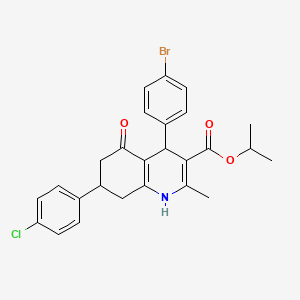
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
